3,5-Didemethoxy Piperlongumine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-13-8-5-12(6-9-13)7-10-15(18)16-11-3-2-4-14(16)17/h2,4-10H,3,11H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZMHSIBGMOVHF-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Within Piperaceae Species
Plant Sources and Biogeographical Distribution of Piperlongumine-Producing Plants
Piperlongumine (B1678438), also known as piplartine, is a major active alkaloid primarily extracted from the fruits and roots of Piper longum L., commonly known as long pepper researchgate.netnih.gov. This plant belongs to the Piperaceae family and is a cornerstone of traditional medicinal systems nih.gov.
The biogeographical distribution of Piper longum is concentrated in the tropical and subtropical regions of Asia. It grows wild in the tropical rainforests of India, Indonesia, and Malaysia nih.gov. The plant is also found in Nepal, the Philippines, Sri Lanka, and the Pacific islands nih.gov. Due to its commercial and medicinal value, it is indigenously cultivated in various parts of India and other tropical areas nih.gov. While over a thousand Piper species are known worldwide, only a fraction have been phytochemically investigated, with P. longum being the most recognized source of piperlongumine researchgate.net.
It is critical to note that 3,5-Didemethoxy Piperlongumine itself has not been reported as a naturally occurring compound within these plants. It is a synthetic derivative, created through chemical modification of the natural piperlongumine scaffold.
Table 1: Primary Plant Source of Piperlongumine
Plant Species Common Name Family Primary Parts Used Geographical Distribution Piper longum L. Long Pepper, Pippali Piperaceae Fruits and Roots India, Indonesia, Malaysia, Nepal, Philippines, Sri Lanka, Pacific Islands
Chromatographic Techniques for Isolation of Piperlongumine and Impurities
The isolation of piperlongumine and related piperamides from plant extracts is a multi-step process heavily reliant on chromatographic techniques. These methods separate the target compound from a complex mixture of other phytochemicals.
Initial extraction is typically performed using solvents like methanol or ethyl acetate in a Soxhlet apparatus scielo.brmdpi.com. Following extraction, various chromatographic methods are employed for separation and purification:
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a rapid and efficient method for the quantitative estimation of piperlongumine and piperine in extracts scielo.brjapsonline.com. The separation is commonly achieved on silica (B1680970) gel 60 F254 plates. A typical mobile phase consists of a mixture of non-polar and polar solvents, such as hexane, ethyl acetate, and glacial acetic acid japsonline.com. The developed spots are visualized under UV light, with piperlongumine showing a characteristic Rf value and UV absorption spectrum at approximately 325 nm scielo.br.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of piperlongumine researchgate.netnih.gov. Reversed-phase HPLC, using a C18 column, is common. An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v), allows for the elution of piperlongumine with a distinct retention time, typically around 6.9 minutes nih.gov. Detection is performed using a photodiode array (PDA) detector at a wavelength of 328 nm nih.gov. This method effectively separates piperlongumine from its degradation products and other impurities nih.gov.
Column Chromatography (CC): For larger-scale isolation, column chromatography over a silica gel stationary phase is frequently used mdpi.comnih.gov. The crude extract is loaded onto the column, and elution is carried out with a solvent gradient, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate mdpi.com. Fractions are collected and monitored by TLC or HPLC to identify those containing the pure compound.
Table 2: Chromatographic Conditions for Piperlongumine Isolation
Technique Stationary Phase Mobile Phase Example Detection Method Reference HPTLC Silica Gel 60 F254 Hexane:Ethyl Acetate:Glacial Acetic Acid (3:1:0.1) UV absorption at 325 nm [2, 6] HPLC Reversed-Phase C18 Acetonitrile:Water (40:60 v/v) UV absorption at 328 nm researchgate.net Column Chromatography Silica Gel (SiO2) Ethyl Acetate/Hexane gradient TLC/HPLC monitoring of fractions mdpi.com
Enrichment and Purification Strategies for this compound
As this compound is a synthetic compound, enrichment and purification strategies differ from those used for natural product isolation. The process begins after the chemical synthesis of the molecule, which typically involves modifying the 3,4,5-trimethoxyphenyl ring of the parent piperlongumine structure.
The primary goal of the purification process is to separate the desired target compound from unreacted starting materials, reagents, and any side products generated during the reaction. The standard procedure for purifying synthetic piperlongumine analogs involves laboratory-scale chromatographic techniques.
Silica Gel Column Chromatography: This is the most common and effective method for the purification of piperlongumine analogs mdpi.comnih.gov. The crude reaction mixture is dissolved in a minimal amount of solvent and adsorbed onto a silica gel stationary phase packed into a glass column. A carefully selected solvent system, typically a mixture of ethyl acetate and hexane, is then passed through the column mdpi.com. The polarity of the solvent mixture is optimized to allow for the differential elution of the components. As the solvent flows through the column, the compounds separate based on their affinity for the silica gel. The this compound, having a specific polarity, will elute at a different rate than impurities. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound nih.gov.
Chemical Synthesis and Structural Modifications
Total Synthesis Approaches for Piperlongumine (B1678438) and Related Compounds
The most prevalent and versatile method for the total synthesis of piperlongumine and its analogues is a convergent strategy. nih.govnih.gov This approach involves the preparation of two key fragments—a substituted cinnamic acid and an appropriate lactam—which are then coupled to form the final amide product.
The general pathway begins with a substituted cinnamic acid, such as 3,4,5-trimethoxycinnamic acid for piperlongumine itself. This acid is typically activated to facilitate the subsequent amide bond formation. A common activation method is its conversion to the corresponding acid chloride, often achieved by reacting the carboxylic acid with reagents like oxalyl chloride or thionyl chloride in an inert solvent. researchgate.net
The second component is the 5,6-dihydropyridin-2(1H)-one ring, which forms the lactam portion of the molecule. In the final step, the activated cinnamoyl fragment is coupled with the lactam, usually in the presence of a base such as triethylamine, to yield the desired product. nih.gov This convergent approach is highly modular, allowing for the synthesis of a wide array of analogues by simply varying the substitution patterns on either the cinnamic acid or the lactam fragments.
Alternative methodologies, such as the Horner–Wadsworth–Emmons olefination, have also been developed. nih.gov This approach can be used to construct the α,β-unsaturated amide system, offering a different route to the core structure and providing flexibility in the introduction of various substituents.
Regiospecific Synthesis of 3,5-Didemethoxy Piperlongumine and its Analogues
The synthesis of this compound, an analogue lacking the two methoxy (B1213986) groups at positions 3 and 5 of the phenyl ring, follows the general convergent strategy but with specific starting materials. The regiospecificity of the synthesis is inherent in the controlled coupling of the two primary building blocks.
The primary synthetic pathway for this compound involves the coupling of a cinnamic acid derivative that lacks methoxy groups with the 5,6-dihydropyridin-2(1H)-one lactam. The key steps are:
Preparation of the Cinnamoyl Chloride: Cinnamic acid, the precursor for the aromatic portion of the molecule, is converted into the more reactive cinnamoyl chloride. This is typically achieved using standard chlorinating agents.
Amide Coupling: The cinnamoyl chloride is then reacted with 5,6-dihydropyridin-2(1H)-one. The reaction is regiospecific, as the acylation occurs exclusively at the nitrogen atom of the lactam ring, forming the stable amide bond that characterizes the piperlongumine scaffold.
Methodological advancements have focused on improving the efficiency and scope of this coupling reaction. The development of robust coupling protocols has enabled the synthesis of large libraries of analogues, including compounds where all three methoxy groups have been removed from the aryl ring, without significant loss of core biological activities. nih.gov
Table 1: Key Reactions in the Synthesis of Piperlongumine Analogues This table is interactive. You can sort and filter the data.
| Reaction Type | Reagents | Purpose | Reference |
|---|---|---|---|
| Acid Chloride Formation | Oxalyl chloride, DMF (cat.), CH2Cl2 | Activates the carboxylic acid for coupling. | researchgate.net |
| Amide Coupling | Triethylamine, CH2Cl2 | Couples the acid chloride and the lactam. | nih.gov |
| Horner-Wadsworth-Emmons | Phosphonoacetamide reagent, Aldehyde | Alternative route to form the α,β-unsaturated amide. | nih.gov |
Derivatization Strategies and Analogue Design
The modular nature of the convergent synthesis has been extensively exploited to create a wide range of piperlongumine derivatives. These efforts are aimed at elucidating the structure-activity relationship and identifying analogues with improved potency or novel biological targets.
The synthesis of novel derivatives has explored modifications at nearly every position of the piperlongumine scaffold.
Aromatic Ring Modifications: A significant number of analogues have been created by altering the substituents on the phenyl ring. Studies have shown that the methoxy groups are not essential for certain biological activities, and analogues with these groups removed (such as this compound) or replaced with other functionalities (halogens, nitro groups, hydroxyl groups) have been synthesized and evaluated. nih.govnih.gov
Lactam Ring Modifications: The δ-valerolactam ring has also been a target for modification. For instance, halogen atoms have been introduced at the C2 position via selective iodination followed by palladium-catalyzed cross-coupling reactions. nih.gov These electrophilic groups can play a crucial role in the compound's mechanism of action.
More profound structural changes, or scaffold hopping, have been employed to explore new chemical space and biological activities. Researchers have replaced the entire δ-valerolactam ring with other cyclic or acyclic structures to probe the importance of this moiety.
Replacement of the Lactam Ring: In some studies, the piperidinone ring has been substituted with other nitrogen-containing heterocycles, such as indoline (B122111) or 1,2,3,4-tetrahydroquinoline. bohrium.com
Acyclic Analogues: Other research has shown that the lactam ring can be replaced by a linear olefin structure, such as -NHCO-CH=CH2, which can in some cases lead to improved biological activity. researchgate.net
These derivatization and scaffold modification strategies underscore the chemical tractability of the piperlongumine framework. The ability to systematically alter its structure has been instrumental in advancing the understanding of its biological functions and in the design of new analogues with tailored properties.
Table 2: Overview of Synthesized Piperlongumine Analogue Types This table is interactive. You can sort and filter the data.
| Modification Site | Type of Modification | Rationale |
|---|---|---|
| Phenyl Ring | Removal/replacement of methoxy groups | Investigate electronic requirements for activity. |
| Phenyl Ring | Introduction of halogens, nitro, or amino groups | Modulate potency and selectivity. |
| Lactam Ring (C2) | Halogenation | Enhance electrophilicity and potential covalent interactions. |
| Lactam Ring (Scaffold) | Replacement with indoline or tetrahydroquinoline | Explore alternative scaffolds for the lactam moiety. |
Stereochemical Aspects and Conformational Analysis of Derivatives
The three-dimensional structure of piperlongumine derivatives, including analogs like this compound, is crucial for their interaction with biological targets. The stereochemistry and conformational flexibility of these molecules are determined by the spatial arrangement of their atoms and the rotational freedom around their chemical bonds. Understanding these features is essential for designing more potent and selective compounds.
While this compound itself is achiral, the introduction of substituents or modifications to the core structure can create chiral centers, leading to the possibility of enantiomers and diastereomers. For example, the reduction of one of the double bonds or the addition of a chiral auxiliary during synthesis would necessitate a thorough stereochemical analysis of the resulting products.
Conformational Analysis: Conformational analysis of piperlongumine derivatives is investigated through both computational and experimental methods to determine the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for exploring the conformational landscape of these molecules. mdpi.commdpi.com Such studies can predict key structural parameters like bond lengths, bond angles, and dihedral angles. For piperlongumine (PPL) and related analogs, ab initio calculations have been used to obtain structural parameterization. mdpi.com These studies indicate that the planarity of the core structure is a significant feature, which is influenced by the conjugated system of double bonds. mdpi.comresearchgate.net The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals regions that are crucial for intermolecular interactions. In PPL analogs, a negative charge density is typically concentrated around the oxygen atoms of the amide and methoxy groups. mdpi.comresearchgate.net
| Compound | Method | Key Finding | Reference |
|---|---|---|---|
| Piperlongumine (PPL) | Ab initio Calculations | Planar core structure is a key characteristic. | mdpi.comresearchgate.net |
| PPL Analog (Compound 10) | Ab initio Calculations | Calculated intramolecular hydrogen bond length of 1.55 Å. | mdpi.comresearchgate.net |
| PPL Analogs | Molecular Electrostatic Potential (MEP) | Negative charge density concentrated around oxygen atoms. | mdpi.com |
Experimental Techniques: Experimental validation of computational models is critical and is primarily achieved through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. mdpi.comspast.org It allows for precise measurement of atomic coordinates, revealing the exact bond lengths, angles, and torsional angles that define the molecular structure. This technique has been instrumental in structure-based drug design for various molecular classes, confirming the spatial arrangement of atoms and the nature of intermolecular interactions within the crystal lattice. nih.govnih.gov For piperlongumine derivatives, crystallographic data would confirm the planarity of the conjugated system and the relative orientation of the piperidinone ring and the substituted phenyl group.
NMR Spectroscopy: In solution, molecules are often conformationally flexible. NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are used to probe through-space interactions between protons. mdpi.com The intensity of an NOE signal is inversely proportional to the distance between the interacting nuclei, providing crucial information for determining the predominant solution-state conformation and the relative orientation of different parts of the molecule. For derivatives of this compound, 2D NMR experiments like NOESY would be invaluable for establishing the geometry of the double bonds and the rotational preferences around single bonds.
The interplay between the planarity of the conjugated cinnamoyl portion and the conformation of the 5,6-dihydropyridin-2-(1H)-one ring is a central aspect of the conformational analysis. Structure-activity relationship (SAR) studies on numerous piperlongumine analogs have shown that the electrophilicity and geometry of the C2-C3 olefin are critical for biological activity, underscoring the importance of stereochemical and conformational integrity. nih.govnih.gov Modifications that disrupt this conjugated system, such as saturation of the C2-C3 double bond, lead to significant changes in molecular shape and a corresponding loss of activity. nih.gov
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Elements in Piperlongumine (B1678438) Analogues
Synthetic and medicinal chemistry efforts have identified several key pharmacophoric elements within the piperlongumine scaffold that are critical for its biological activity. The core structure of piperlongumine consists of a 3,4,5-trimethoxyphenyl ring connected to a 5,6-dihydropyridin-2(1H)-one (piperidine core) via an unsaturated linker. nih.gov
Through the synthesis and evaluation of numerous analogues, two α,β-unsaturated carbonyl moieties have been identified as crucial for the compound's effects. researchgate.net Specifically, the C2-C3 olefin within the piperidine ring and the C7-C8 olefin in the linker region are considered key pharmacophores. pnas.orgresearchgate.net The electrophilic nature of these double bonds is believed to be central to the biological mechanism of piperlongumine. nih.gov
Impact of Functional Group Modifications on Biological Efficacy (In Vitro)
Modifications to the functional groups of piperlongumine have a profound impact on its in vitro biological efficacy. Studies involving the synthesis of a large array of analogues have demonstrated that while some modifications are well-tolerated, others can significantly diminish or enhance activity. pnas.orgnih.gov
For instance, modifications that reduce the reactivity of the C2-C3 and C7-C8 olefins tend to decrease the compound's toxicity to cancer cells. pnas.orgnih.gov Saturation of these double bonds, for example, leads to a significant loss of activity. nih.gov Conversely, the introduction of certain substituents can enhance potency. Halogen substituents at the C2 position, for example, have been shown to increase cytotoxicity. mcmaster.ca
The tables below summarize the effects of various functional group modifications on the biological activity of piperlongumine analogues.
| Modification | Effect on Biological Activity | Reference |
|---|---|---|
| Saturation of C2-C3 olefin | Reduced cytotoxicity | nih.gov |
| Saturation of C7-C8 olefin | Reduced cell death, ROS elevation maintained | researchgate.netnih.gov |
| Introduction of halogens at C2 | Increased cytotoxicity | mcmaster.ca |
| Modification of the trimethoxyphenyl ring | Generally well-tolerated | nih.gov |
| Analogue | Key Modification | Observed In Vitro Effect | Reference |
|---|---|---|---|
| 7,8-dihydropiperlongumine | Saturation of the C7-C8 olefin | Diminished cell death with robust ROS enhancement | pnas.org |
| 2,3-dihydropiperlongumine | Saturation of the C2-C3 olefin | Unreactive under conditions where piperlongumine reacts with thiols | nih.gov |
| Analogues with alkynes at C2 | Replacement of olefin with alkyne | Greatly enhanced toxicity without altering ROS elevation potency | pnas.org |
Electrophilicity and Reactive Centers in Relation to Cellular Interactions
The electrophilicity of piperlongumine and its analogues is a critical factor in their cellular interactions and biological effects. nih.gov The α,β-unsaturated carbonyl systems present in the molecule act as Michael acceptors, making them susceptible to nucleophilic attack from biological macromolecules. nih.govmdpi.com
The C2-C3 olefin is considered a key reactive center. pnas.orgresearchgate.netnih.gov Studies have shown that piperlongumine can react with small-molecule thiols, such as methyl thioglycolate, via conjugate addition at the C3 position. nih.gov This reactivity is believed to translate to interactions with cellular nucleophiles, such as cysteine residues in proteins, leading to cellular stress and apoptosis. nih.gov Specifically, irreversible protein glutathionylation has been identified as a process associated with the cellular toxicity of piperlongumine. nih.gov
The C7-C8 olefin also contributes to the molecule's reactivity, though to a lesser extent than the C2-C3 double bond. pnas.orgresearchgate.net Analogues lacking a reactive C7-C8 olefin can still elevate reactive oxygen species (ROS) to levels comparable to piperlongumine but exhibit markedly reduced cell death, suggesting that this site is important for inducing apoptosis through mechanisms that may be independent of ROS elevation. researchgate.netnih.gov
Role of the 3,4,5-Trimethoxyphenyl Moiety in Derivative Activity
The TMP group is thought to contribute to the binding of the molecule to its cellular targets. mdpi.com While the precise interactions are not fully elucidated for all targets, the methoxy (B1213986) groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound's affinity and selectivity.
Based on a thorough review of available scientific literature, there is insufficient specific data concerning the chemical compound "3,5-Didemethoxy Piperlongumine" to generate the detailed article as requested in the provided outline.
The vast majority of research focuses on the parent compound, Piperlongumine (PL), and its general anticancer and anti-inflammatory properties. While studies on various analogs of Piperlongumine exist, specific investigations into the distinct molecular and cellular activities of the 3,5-Didemethoxy variant, as required by the sub-sections of the outline (e.g., ROS generation, cell cycle effects, apoptosis, etc.), are not present in the accessible scientific literature.
To maintain scientific accuracy and adhere strictly to the prompt's requirement of focusing solely on "this compound," it is not possible to create the requested content. Attributing the findings related to Piperlongumine or other analogs to the 3,5-Didemethoxy variant without direct evidence would be scientifically inaccurate.
Molecular and Cellular Biology Investigations
Anti-inflammatory Molecular Mechanisms (In Vitro)
Modulation of Inflammasome Pathways, e.g., NLRP3
There is no specific scientific literature available detailing the in vitro effects of 3,5-Didemethoxy Piperlongumine (B1678438) on the NLRP3 inflammasome or other inflammasome pathways. Research on the broader class of related compounds suggests potential anti-inflammatory activities, but direct evidence for this specific derivative is lacking.
Regulation of Nuclear Factor-Kappa B (NF-κB) Signaling
Specific studies investigating the impact of 3,5-Didemethoxy Piperlongumine on the Nuclear Factor-Kappa B (NF-κB) signaling pathway have not been identified in the current body of scientific research. The NF-κB pathway is a critical regulator of inflammation, and while Piperlongumine itself has been shown to inhibit this pathway, it is not possible to extrapolate these findings to its 3,5-didemethoxy derivative without direct experimental evidence.
Impact on Pro-inflammatory Cytokine Production (In Vitro)
No in vitro studies detailing the effect of this compound on the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), or Tumor Necrosis Factor-alpha (TNF-α) are currently available.
Neuroprotective Mechanisms (In Vitro)
Scientific investigations into the potential of this compound to mitigate oxidative stress in neuronal cell models are not present in the available literature. While the antioxidant properties of related natural products have been explored, specific data for this compound is absent.
There is no available research on the in vitro effects of this compound on protein hyperphosphorylation processes, such as that of the Tau protein, which is relevant in the context of neurodegenerative diseases.
Other Investigated Biological Activities (In Vitro)
A thorough search of scientific databases did not yield any specific in vitro studies on other biological activities of this compound. The focus of existing research has been on Piperlongumine and other more common derivatives.
Immunomodulatory Effects (In Vitro)There is no research available that describes the effects of this compound on the function of immune cells in vitro.
A table of mentioned compounds cannot be generated as no relevant research discussing this compound in the context of the requested biological activities was found.
Pharmacological Mechanism Elucidation in Vitro
Targeting Key Cellular Signaling Pathways
Piperlongumine (B1678438) (PL) has been demonstrated to be a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and growth that is often deregulated in cancer. nih.govmdpi.com Studies in human lung cancer cells, including docetaxel-resistant lines, have shown that PL treatment leads to the inhibition of this pathway. nih.govresearchgate.net Specifically, a decrease in the phosphorylation of Akt and mTOR was observed following exposure to PL. nih.govresearchgate.net This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which piperlongumine induces apoptosis and autophagy in cancer cells. nih.govnih.gov Research in human cervical cancer cells further corroborates these findings, showing that PL suppresses cell viability and proliferation by inhibiting this pathway. nih.gov The modulation of this signaling cascade highlights a significant aspect of piperlongumine's mechanism of action. nih.govresearchgate.net
Table 1: Effect of Piperlongumine on PI3K/Akt/mTOR Pathway Components
| Cell Line | Target Protein | Observed Effect | Reference |
|---|---|---|---|
| A549/DTX (Lung Cancer) | p-Akt, p-mTOR | Decreased Expression | nih.gov |
| A549 (Lung Cancer) | PI3K, Akt, p-Akt, p-mTOR | Decreased Phosphorylation | researchgate.net |
The JAK/STAT3 pathway is another crucial signaling network involved in cell proliferation and survival, and its aberrant activation is common in many cancers. Piperlongumine has been identified as an effective inhibitor of this pathway. mdpi.comresearchgate.netnih.gov In studies involving triple-negative breast cancer (TNBC) cells, piperlongumine was shown to induce apoptosis by inhibiting the phosphorylation of STAT3 (p-STAT3). mdpi.comnih.gov This inhibitory effect extends to the upstream kinase JAK2, with PL treatment reducing levels of p-JAK2. researchgate.net Research on gastric cancer cells also demonstrated that PL reduces the phosphorylation of JAK1, JAK2, and STAT3 in a concentration-dependent manner. nih.gov The suppression of STAT3 activation is a key anticancer mechanism of piperlongumine, both when used alone and in combination with other agents. mdpi.comnih.gov Biotinylated piperlongumine has been shown to directly bind to STAT3, suggesting a covalent interaction may be responsible for the inhibition of its activity. researchgate.net
Table 2: Effect of Piperlongumine on JAK/STAT3 Pathway Components
| Cell Line | Target Protein | Observed Effect | Reference |
|---|---|---|---|
| MDA-MB-231 (TNBC) | p-STAT3, p-JAK2 | Decreased Phosphorylation | mdpi.comresearchgate.net |
| MDA-MB-453 (TNBC) | p-STAT3, p-JAK2 | Decreased Phosphorylation | mdpi.comresearchgate.net |
| MKN45 (Gastric Cancer) | p-JAK1, p-JAK2, p-STAT3 | Decreased Phosphorylation | nih.gov |
| AGS (Gastric Cancer) | p-JAK1, p-JAK2, p-STAT3 | Decreased Phosphorylation | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are central to the regulation of cellular processes like proliferation, differentiation, and apoptosis. nih.gov Piperlongumine treatment has been shown to induce apoptosis in human melanoma cells by modulating the MAPK pathway. nih.govnih.gov Specifically, it increases the expression and phosphorylation of ERK, JNK, and p38 proteins. nih.govnih.gov In human oral cancer cells, PL has also been found to induce apoptosis and autophagy through the MAPK signaling pathway. researchgate.net The activation of p38 MAPK, in particular, appears to be a critical event in triggering apoptotic cell death in response to certain compounds. mdpi.com The modulation of these cascades is a significant component of piperlongumine's cellular effects. nih.govepa.gov
Table 3: Effect of Piperlongumine on MAPK Pathway Components
| Cell Line | Target Protein | Observed Effect | Reference |
|---|---|---|---|
| A375SM (Melanoma) | p-ERK, p-JNK, p-p38 | Increased Expression | nih.govnih.gov |
| A375P (Melanoma) | p-ERK, p-JNK, p-p38 | Increased Expression | nih.govnih.gov |
Identification of Molecular Targets and Binding Interactions
Piperlongumine is an electrophilic small molecule, a characteristic that is central to its mechanism of action. epa.govnih.gov Its structure contains two electrophilic sites (olefins) that appear necessary for its cellular toxicity. nih.gov This reactivity allows it to interact with cellular nucleophiles. One proposed mechanism involves PL-mediated protein glutathionylation. nih.gov This process is distinct from a direct reaction between a protein and glutathione; instead, it is modeled that a piperlongumine molecule acts as a linker between the protein and glutathione. nih.govresearchgate.net This covalent modification, known as S-glutathionylation, can alter protein function and is often induced by conditions of electrophilic or oxidative stress. nih.govnih.gov This model is supported by proteomics analyses which identified numerous glutathione-binding proteins as high-confidence interactors with piperlongumine. nih.gov
A key aspect of piperlongumine's mechanism is its ability to increase intracellular levels of reactive oxygen species (ROS) selectively in cancer cells. nih.govnih.gov This effect is achieved, in part, through direct interaction with and inactivation of antioxidant proteins. nih.gov One such target is Peroxiredoxin 4 (Prdx4), an ROS-reducing enzyme that is part of the peroxiredoxin family. nih.govnih.gov Studies on high-grade glioma (HGG) cells, which express higher levels of PRDX4 compared to normal cells, found that piperlongumine treatment leads to the oxidative inactivation of PRDX4. nih.govnih.gov This inactivation exacerbates endoplasmic reticulum (ER) stress, which contributes to the preferential killing of the cancer cells. nih.govnih.gov The interaction between piperlongumine and PRDX4 reveals a specific mechanism by which it disrupts redox homeostasis in cancer cells. nih.gov
Regulation of Androgen Receptor Expression (In Vitro)
There is no available scientific literature that has investigated the in vitro effects of 3,5-Didemethoxy Piperlongumine on the expression of the androgen receptor. Studies on related compounds have sometimes pointed to interactions with this critical signaling pathway in prostate cancer, but no such data exists for this specific analog.
Mechanistic Insights into Resistance Overcoming (In Vitro)
Sensitization of Cancer Cells to Chemotherapeutic Agents (In Vitro)
The potential for this compound to sensitize cancer cells to existing chemotherapeutic agents has not been explored in any published in vitro studies. The ability of a compound to overcome chemoresistance is a significant area of cancer research, but this particular derivative has not yet been evaluated in this context.
Mechanisms of Enhanced Drug Efficacy (In Vitro)
In the absence of studies on its sensitizing effects, the underlying mechanisms by which this compound might enhance the efficacy of other drugs are entirely speculative. Research would be required to determine if it impacts drug efflux pumps, inhibits DNA repair mechanisms, or alters pro-survival signaling pathways in combination with other agents.
In Vitro Metabolic Stability and Permeability Studies
Microsomal Metabolism and Cytochrome P450 (CYP) Enzyme Interactions (In Vitro)
The metabolic fate of this compound in vitro has not been documented. There are no available reports on its stability in the presence of liver microsomes or its potential to inhibit or induce major cytochrome P450 enzymes. This information is critical for predicting drug-drug interactions and understanding its pharmacokinetic profile.
Intestinal Permeability Assessment (Caco-2 Model)
The intestinal permeability of this compound has not been assessed using the Caco-2 cell model or any other in vitro system. Such studies are essential for predicting the oral bioavailability of a compound, and this data is currently unavailable for this compound.
Degradation Pathways and Chemical Stability under Physiological Conditions (In Vitro)
Note: To date, specific research elucidating the in vitro degradation pathways and chemical stability of this compound under physiological conditions is not available in the public domain. The following data is based on studies of its parent compound, Piperlongumine (PPL), and is presented as a surrogate to provide insights into the potential behavior of this compound.
The in vitro metabolic degradation of Piperlongumine in human liver microsomes (HLM) primarily occurs through oxidation mediated by Cytochrome P450 (CYP) enzymes. nih.gov Studies have identified four main metabolites, designated as M1, M2, M3, and M4. nih.gov The formation of these metabolites indicates that the primary degradation pathways involve hydroxylation and epoxidation.
Phenotyping studies have revealed that multiple CYP isoforms are involved in the metabolism of Piperlongumine. The primary enzymes responsible for its metabolism are CYP1A2 and CYP3A4. nih.gov Other isoforms, including CYP2C19, CYP2D6, CYP2E1, CYP2B6, and CYP2C8, play a role in the formation of the M4 metabolite from the M2 metabolite. nih.gov
Chemical Stability
Preformulation studies on Piperlongumine have shed light on its chemical stability under various conditions. The compound exhibits significant instability at pH values greater than or equal to 7 and at a pH of 3. nih.govresearchgate.net Its maximum stability is observed at approximately pH 4. nih.govresearchgate.net At 25°C and pH 4, it is estimated that it would take around 17 weeks for a 10% degradation of Piperlongumine. nih.govresearchgate.net
Furthermore, Piperlongumine has been shown to undergo significant photodegradation when exposed to ultraviolet light, particularly in aqueous media. nih.govresearchgate.net
The major degradation products of Piperlongumine have been identified, providing further insight into its stability profile.
Table 1: In Vitro Metabolic Pathways of Piperlongumine
| Metabolite | Proposed Metabolic Reaction | Primary CYP Isoforms Involved |
|---|---|---|
| M1 | Hydroxylation | CYP1A2, CYP3A4 |
| M2 | Epoxidation | CYP1A2, CYP3A4 |
| M3 | Hydroxylation | CYP1A2, CYP3A4 |
| M4 | Formed from M2 via a transhydrodiol reaction | CYP2C19, CYP2D6, CYP2E1, CYP2B6, CYP2C8 |
Table 2: Chemical Stability of Piperlongumine under Different pH Conditions
| pH | Stability |
|---|---|
| ≥ 7 | Significant instability nih.govresearchgate.net |
| 4 | Maximum stability nih.govresearchgate.net |
| 3 | Significant instability nih.govresearchgate.net |
Advanced Research Methodologies and Future Directions
Computational Chemistry and Molecular Modeling for Predictive Studies
Computational approaches are integral to modern drug discovery, offering rapid, cost-effective ways to predict the behavior of a molecule like 3,5-Didemethoxy Piperlongumine (B1678438). ashdin.com These in silico methods can forecast everything from molecular interactions to pharmacokinetic properties, thereby guiding laboratory research. ashdin.com
Predicting how a small molecule interacts with protein targets within the body is fundamental to understanding its mechanism of action. nih.gov Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target protein. nih.govscispace.com For an analogue like 3,5-Didemethoxy Piperlongumine, docking studies would be performed against a panel of proteins known to be targets of the parent compound, Piperlongumine. These targets include proteins involved in apoptosis and cellular signaling, such as NF-κB, STAT3, and various apoptotic proteins like Bcl-2 and Bax. nih.govmdpi.comnih.govnih.gov
Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complexes over time. scispace.com These simulations provide insights into the dynamic nature of the molecular interactions, confirming whether the initial docked pose is stable and how the compound might subtly alter the protein's conformation. scispace.com The data generated, such as binding energy scores, helps prioritize which biological pathways to investigate experimentally. nih.gov For instance, a strong predicted binding affinity to an oncogenic protein would provide a compelling rationale for testing the compound's anticancer activity. scispace.com
| Compound Class | Protein Target (PDB ID) | Biological Pathway | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Piperlongumine | Bcl-2 | Apoptosis | -7.02 | nih.gov |
| Piperlongumine | Bax | Apoptosis | -7.54 | nih.gov |
| Piperlongumine | Bak | Apoptosis | -6.78 | nih.gov |
| Piperlongumine Analogue | NF-κB | Inflammation/Cancer | -6.19 | mdpi.com |
| Piperlongumine Derivative | MAO-B (2v5z) | Neuroprotection/Cancer | -9.3 | scispace.com |
Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial early-stage assessment. ajpsonline.com Using various computational models, researchers can predict the drug-likeness of this compound based on established criteria like Lipinski's Rule of Five and Veber's rules. ashdin.com These rules assess properties such as molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. ashdin.com Furthermore, parameters like aqueous solubility, gastrointestinal absorption, and potential to inhibit key metabolic enzymes (e.g., Cytochrome P450 family) can be estimated. ajpsonline.comashdin.com This predictive analysis helps to identify potential liabilities early on, allowing for chemical modifications to improve the compound's pharmacokinetic profile. ajpsonline.com
| ADME Parameter | Description | Importance |
|---|---|---|
| Molecular Weight | The mass of one mole of the compound. | Influences absorption and distribution; typically <500 Da for good oral bioavailability. |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Affects solubility, absorption, and membrane permeability; typically <5 for drug-likeness. |
| Hydrogen Bond Donors/Acceptors | Number of N-H or O-H bonds / Number of N or O atoms. | Influences solubility and binding to targets; typically <5 donors and <10 acceptors. |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Crucial for absorption and formulation; poor solubility can hinder efficacy. ajpsonline.com |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Essential for orally administered drugs. |
Omics Approaches (Genomics, Proteomics, Metabolomics) to Elucidate Comprehensive Biological Effects
To understand the global impact of this compound on cellular systems, "omics" technologies are indispensable. These approaches provide a holistic view of the molecular changes induced by the compound.
Genomics and Transcriptomics: These studies would analyze how the compound affects gene expression across the entire genome. Techniques like RNA-sequencing can reveal which genes are upregulated or downregulated following treatment, pointing towards the specific cellular pathways being modulated. For instance, studies on Piperlongumine have shown it affects the expression of genes regulated by Sp transcription factors, such as cMyc, cyclin D1, and survivin. nih.gov
Proteomics: This involves the large-scale study of proteins. Proteomic analyses can identify the direct protein targets of this compound and characterize changes in protein expression and post-translational modifications. This can confirm predictions from docking studies and uncover unexpected targets. For example, proteomic studies of Piperlongumine have shown it can bind to various antioxidant enzymes. researchgate.netnih.gov
Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a cell or biological system. Treatment with this compound could alter metabolic pathways related to energy production, oxidative stress, or biosynthesis. Identifying these changes can provide a functional readout of the compound's cellular effects and help explain its mechanism of action.
High-Throughput Screening for Novel Analogues
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. sbpdiscovery.org While Piperlongumine itself was identified through a cell-based HTS, this methodology is also crucial for evaluating libraries of its analogues. nih.gov A focused library of compounds based on the this compound scaffold would be synthesized with diverse chemical modifications. These analogues would then be screened in HTS assays to identify derivatives with improved potency, selectivity, or better ADME properties. nih.govresearchgate.net The assays could be designed to measure specific endpoints like cancer cell death, inhibition of a particular enzyme, or reduction of inflammatory markers. nih.gov
Development of Advanced In Vitro Co-culture and 3D Cell Models
Traditional two-dimensional (2D) cell cultures, where cells grow in a monolayer, often fail to replicate the complex environment of a tumor in vivo. nih.govmdpi.com Advanced in vitro models are being developed to bridge this gap.
3D Cell Culture: Three-dimensional models, such as spheroids or organoids, allow cells to grow in a structure that more closely mimics a tumor. nih.govnih.govfrontiersin.org These models recreate important features like nutrient and oxygen gradients and complex cell-cell interactions, which can significantly influence a drug's efficacy. mdpi.comnih.govfrontiersin.org Testing this compound in 3D models would provide a more accurate prediction of its potential in vivo antitumor activity. rsc.org
Co-culture Systems: Tumors are not just composed of cancer cells; they exist within a complex tumor microenvironment (TME) that includes stromal cells, immune cells, and blood vessels. nih.gov Co-culture models, which involve growing cancer cells together with other cell types like fibroblasts or macrophages, can simulate these crucial interactions. nih.gov Recent studies have used co-culture systems to show that Piperlongumine can inhibit the M2-polarization of macrophages, a key process in tumor progression. nih.gov Evaluating this compound in such models is critical to understanding its effects on the TME.
Research Focus on Specificity and Selectivity in Biological Systems
A critical attribute of a successful therapeutic agent is its ability to selectively target diseased cells while sparing healthy ones. Piperlongumine has been repeatedly shown to selectively kill cancer cells over normal, untransformed cells. nih.govnih.govmdpi.com This selectivity is thought to be linked to the higher basal levels of reactive oxygen species (ROS) in cancer cells. nih.govmdpi.com Piperlongumine exacerbates this oxidative stress, pushing cancer cells past a toxic threshold while leaving normal cells relatively unharmed. nih.govnih.gov
A primary focus for future research on this compound will be to determine if it maintains or even enhances this cancer-selective toxicity. nih.gov This involves comparative cytotoxicity assays using isogenic pairs of normal and cancerous cell lines, as well as primary cells. nih.govnih.gov Elucidating the structure-activity relationships that govern this selectivity is paramount. nih.gov For example, research on other analogues has shown that the electrophilicity of certain parts of the molecule is critical for its biological effects, including ROS generation and cytotoxicity. nih.govmdpi.compnas.org Understanding how the removal of the 3,5-dimethoxy groups affects these properties will be key to defining the therapeutic potential of this compound.
Opportunities for Exploration of Undiscovered Bioactivities of this compound
The parent compound, Piperlongumine (PL), has demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and senolytic (selectively killing senescent cells) properties. nih.govnih.govnih.gov The structural modification of PL to yield this compound—the removal of two methoxy (B1213986) groups from the trimethoxyphenyl ring—opens up new avenues for exploring its bioactivity. Research on various Piperlongumine analogues has indicated that modifications to the trimethoxyphenyl ring are generally well-tolerated, with some derivatives exhibiting retained or even enhanced biological effects. nih.gov This provides a strong rationale for investigating the untapped potential of this compound.
One significant area of opportunity lies in the field of senotherapeutics . A study on Piperlongumine analogues revealed that the removal of the methoxy substituents from the trimethoxyphenyl ring resulted in a compound with retained or improved senolytic activity compared to the parent molecule. nih.gov This suggests that this compound could be a potent agent for targeting senescent cells, which are implicated in a variety of age-related diseases. Further research using high-throughput screening on senescent cell lines could validate this potential.
Another promising direction is the investigation of its neuroprotective effects . While Piperlongumine and its derivatives have been assessed for various pharmacological functions, the specific impact of demethoxylation at the 3 and 5 positions on neuronal cells remains largely unexplored. nih.gov Advanced in vitro models, such as co-cultures of neurons and glial cells or organ-on-a-chip systems, could be employed to study the potential of this compound to protect against neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative diseases.
Furthermore, the antimicrobial and antiparasitic potential of this compound warrants investigation. Structural modifications of Piperlongumine have been shown to impact its activity against various pathogens. mdpi.com Screening this specific analogue against a broad panel of bacteria, fungi, and parasites could uncover novel therapeutic applications.
The table below outlines potential areas for the exploration of undiscovered bioactivities of this compound, based on the known activities of its parent compound and other analogues.
| Potential Bioactivity | Rationale for Exploration | Suggested Research Methodology |
| Senolytic Activity | Analogues with removed methoxy groups show retained or improved senolytic effects. nih.gov | High-throughput screening on various senescent cell models. |
| Neuroprotection | The effect of this specific demethoxylation on neuronal health is unknown. | In vitro studies using neuronal co-cultures and organ-on-a-chip models. |
| Antimicrobial Effects | Structural modifications of Piperlongumine can alter its antimicrobial spectrum. mdpi.com | Broad-panel screening against diverse bacteria, fungi, and parasites. |
| Anti-inflammatory Activity | Piperlongumine is a known anti-inflammatory agent; the role of the 3,5-methoxy groups is not fully understood. | In vitro assays measuring inflammatory cytokine production and pathway activation. |
Challenges in Translating In Vitro Findings to Broader Biological Understanding
While in vitro studies are essential for the initial screening and mechanistic elucidation of a compound's bioactivity, the translation of these findings to a broader biological and, ultimately, clinical context is fraught with challenges. For a novel compound like this compound, these hurdles must be carefully considered in the research and development process.
A primary challenge lies in the discrepancy between simplified in vitro models and the complexity of a whole organism . In vitro experiments are conducted in controlled environments that lack the intricate cellular and tissue architectures, as well as the complex signaling networks present in vivo. For instance, an observed cytotoxic effect on a cancer cell line in a petri dish may not translate to effective tumor regression in a living organism due to factors such as tumor microenvironment, drug delivery barriers, and interactions with the immune system.
Pharmacokinetics and metabolism represent another significant hurdle. A compound that shows high potency in vitro may be poorly absorbed, rapidly metabolized, or quickly excreted in vivo, resulting in suboptimal therapeutic concentrations at the target site. The demethoxylation of Piperlongumine to form this compound will likely alter its physicochemical properties, such as solubility and lipophilicity, which in turn will affect its absorption, distribution, metabolism, and excretion (ADME) profile. Preformulation studies on Piperlongumine have highlighted its low aqueous solubility, a factor that could also be a challenge for its demethoxylated analogue. nih.gov
Furthermore, the potential for off-target effects and toxicity in a complex biological system is a critical consideration. While a compound may exhibit high selectivity for its intended target in an isolated in vitro assay, it may interact with numerous other proteins and pathways in a whole organism, leading to unforeseen side effects.
The table below summarizes the key challenges in translating in vitro findings of this compound to a broader biological understanding.
| Challenge | Description | Potential Mitigation Strategies |
| Model Simplification | In vitro systems lack the complexity of whole organisms, including cellular heterogeneity and tissue architecture. | Utilization of more complex in vitro models (e.g., 3D organoids, organ-on-a-chip) and early-stage in vivo studies in animal models. |
| Pharmacokinetics (ADME) | The absorption, distribution, metabolism, and excretion profile of the compound in a living system is unknown and may be unfavorable. | Early characterization of physicochemical properties, in vitro ADME assays, and pharmacokinetic studies in animal models. |
| Off-Target Effects and Toxicity | The compound may interact with unintended targets in a complex biological system, leading to adverse effects. | Comprehensive toxicity profiling using a panel of cell lines and in vivo toxicology studies. |
| Bioavailability | The compound may have low solubility and/or permeability, limiting its absorption and availability at the target site. | Formulation development to enhance solubility and bioavailability, such as the use of nanoparticles or other drug delivery systems. |
Q & A
Q. What are the primary mechanisms underlying PL's anticancer activity, and how are they experimentally validated?
PL exerts anticancer effects primarily through reactive oxygen species (ROS) induction and modulation of key signaling pathways. In cancer cells, PL elevates ROS levels by inhibiting glutathione synthesis, leading to oxidative stress-mediated apoptosis . Mechanistic validation involves:
- ROS measurement : Fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels .
- Apoptosis assays : Annexin V/PI staining, caspase-3/9 activation, and mitochondrial membrane potential disruption (JC-1 assay) .
- Pathway inhibition : Western blotting to assess downregulation of PI3K/Akt/mTOR, NF-κB, and STAT3 pathways .
Q. Which experimental models are most appropriate for studying PL's anti-inflammatory and organ-protective effects?
- Renal ischemia-reperfusion (I/R) injury : Rat models with serum creatinine, urea, and neutrophil gelatinase-associated lipocalin (NGAL) as biomarkers .
- Neuroinflammation : LPS-induced mouse models with cytokine profiling (TNF-α, IL-6) and β-secretase activity assays .
- Cardioprotection : In vivo rat models evaluating histological changes (e.g., myocardial fibrosis) and biochemical markers (e.g., lipid peroxidation) .
Q. What structural features of PL are critical for its bioactivity?
The C2-C3 olefin is essential for electrophilicity and ROS induction, while the C7-C8 olefin contributes to protein glutathionylation and apoptosis . Key methods for structural analysis include:
- Structure-activity relationship (SAR) studies : Synthesis of analogs to test ROS elevation and cytotoxicity .
- Molecular docking : Simulations to identify binding sites (e.g., NF-κB p50 subunit) .
Advanced Research Questions
Q. How does PL overcome drug resistance in cancer cells, and what experimental strategies confirm this?
PL reverses resistance by targeting stress-response pathways independent of p53 status. For example:
- Proteasome inhibition : In bortezomib-resistant myeloma, PL restores sensitivity by increasing β5i subunit expression and poly-ubiquitinated protein accumulation .
- STAT3 suppression : PL inhibits phosphorylation of STAT3, reducing survivin and Bcl-2 expression in resistant cells .
- Methodology : Co-treatment assays with ROS scavengers (e.g., NAC) to isolate ROS-dependent effects .
Q. How do discrepancies between in vitro and in vivo efficacy of PL arise, and how can they be addressed?
Discrepancies often stem from low bioavailability due to hydrophobicity . Strategies include:
- Nanoformulations : PL-loaded nanoparticles to enhance solubility and tumor targeting .
- Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and tissue distribution in murine models .
- Xenograft validation : Thyroid cancer models showing tumor volume reduction and ROS-Akt pathway suppression .
Q. What evidence supports PL's dual role in ROS-dependent and ROS-independent mechanisms?
- ROS-dependent : PL increases mitochondrial ROS, validated by rescue experiments with antioxidants (e.g., catalase) .
- ROS-independent : Irreversible protein glutathionylation and DNA minor-groove binding (via hyperchromic shifts in UV-Vis spectroscopy) .
- Contradiction analysis : Use CRISPR-edited cells (e.g., glutathione peroxidase knockouts) to isolate pathways .
Q. What methodologies are used to study PL's interaction with DNA?
Q. How does PL modulate the tumor microenvironment (TME) in cancer progression?
- Osteoclast inhibition : TRACP staining to quantify multinuclear cell formation in myeloma co-cultures .
- VEGF suppression : ELISA-based measurement of VEGF secretion in MM-BMSC co-cultures .
- Immune modulation : Flow cytometry to assess dendritic cell maturation and T-cell activation .
Methodological Challenges & Future Directions
Q. What are the key pharmacokinetic limitations of PL, and how can they be mitigated?
Q. How can researchers validate PL's novel applications, such as in COVID-19 or neurodegenerative diseases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
